(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-27-22-20(31-5-2)9-6-10-21(22)32-24(27)25-23(28)18-11-13-19(14-12-18)33(29,30)26-15-7-8-17(3)16-26/h6,9-14,17H,4-5,7-8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOWJSJCSZJCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of substituted heterocyclic acetamides, which have been studied for their interactions with various biological targets, including protein kinases and opioid receptors.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is known for its biological significance, and a piperidine sulfonamide group, contributing to its pharmacological properties.
The compound has been shown to interact with kappa opioid receptors (KORs), which are implicated in pain modulation and mood regulation. Research indicates that compounds with similar structures can act as selective KOR agonists, potentially offering therapeutic benefits in pain management and mood disorders .
2. Anticancer Activity
Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation. For instance, in vitro assays demonstrated significant growth inhibition in breast and lung cancer cells .
3. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary data suggest that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Kappa Opioid Receptor Modulation
A study conducted on a series of benzothiazole derivatives, including the compound , revealed its efficacy as a KOR agonist. The research demonstrated that activation of KORs by this compound resulted in significant analgesic effects in animal models, suggesting potential applications in pain management therapies.
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines highlighted the compound's ability to inhibit tumor growth effectively. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Benzothiazole Substitutions :
- The 4-ethoxy-3-ethyl group in the target compound contrasts with 3-(2-methoxyethyl) () and 3-ethyl-4-fluoro (). Ethoxy groups generally increase lipophilicity compared to methoxy or fluoro substituents, which could influence membrane permeability .
- Fluorine in ’s compound may enhance metabolic stability and binding specificity via electronegative effects .
Sulfonyl Group Variations: The 3-methylpiperidinyl sulfonyl moiety in the target differs from 4-methylpiperidinyl () and azepane sulfonyl (). Piperidine vs.
Biological Activity Trends: Quinolinium derivatives () exhibit antibacterial properties, but the target’s benzamide scaffold may prioritize different targets (e.g., enzyme inhibition or receptor modulation) . Sulfonyl-containing triazoles () show tautomeric behavior, suggesting the target’s sulfonyl group could influence tautomer stability or reactivity .
Synthetic Considerations :
- Friedel-Crafts reactions and nucleophilic additions () are common in sulfonylbenzamide synthesis. The target’s 3-methylpiperidinyl sulfonyl group might require tailored coupling conditions to avoid N-alkylation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
